2-(Acetyloxy)(carboxy-~13~C)benzoic acid
Overview
Description
2-(Acetyloxy)(carboxy-~13~C)benzoic acid is a derivative of benzoic acid, where the carboxyl group is isotopically labeled with carbon-13. This compound is of interest in various scientific fields due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)(carboxy-~13~C)benzoic acid typically involves the acetylation of isotopically labeled benzoic acid. One common method is the reaction of 2-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The isotopic labeling is achieved by using carbon-13 enriched precursors.
Chemical Reactions Analysis
Types of Reactions
2-(Acetyloxy)(carboxy-~13~C)benzoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-hydroxybenzoic acid and acetic acid.
Oxidation: The compound can be oxidized to form 2-(carboxy-~13~C)benzoic acid.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Hydrolysis: 2-hydroxybenzoic acid and acetic acid.
Oxidation: 2-(carboxy-~13~C)benzoic acid.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2-(Acetyloxy)(carboxy-~13~C)benzoic acid is utilized in several scientific research applications:
Chemistry: Used as a tracer in reaction mechanism studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of isotopically labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)(carboxy-~13~C)benzoic acid involves its hydrolysis to release 2-hydroxybenzoic acid and acetic acid. The isotopic labeling allows for the tracking of carbon atoms through various metabolic and chemical pathways. The compound interacts with enzymes and other molecular targets, facilitating detailed studies of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(Acetyloxy)benzoic acid: Similar structure but without isotopic labeling.
2-(Acetyloxy)-5-chlorobenzoic acid: Contains a chlorine substituent, altering its reactivity and applications.
2-(Acetyloxy)-4-(benzyloxycarbonyl)aminobenzoic acid: Contains additional functional groups, providing different chemical properties.
Uniqueness
2-(Acetyloxy)(carboxy-~13~C)benzoic acid is unique due to its isotopic labeling, which makes it particularly valuable for tracing studies in various scientific fields. This labeling allows for precise tracking of carbon atoms, providing insights into reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds.
Properties
IUPAC Name |
2-acetyloxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)/i9+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYNRYMUTXBXSQ-QBZHADDCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1[13C](=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745746 | |
Record name | 2-(Acetyloxy)(carboxy-~13~C)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173022-25-7 | |
Record name | 2-(Acetyloxy)(carboxy-~13~C)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173022-25-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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